BenchChemオンラインストアへようこそ!

(1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol

Chiral synthesis Enantioselective catalysis Stereochemical purity

Procure the pre-resolved (S)-enantiomer (CAS 1423040-67-8) to bypass asymmetric synthesis optimization. This 95% pure chiral benzothiophenyl trifluoromethyl carbinol is a critical pharmacophoric building block for SARMs and LXR agonists, where the CF₃-bearing stereogenic center governs target engagement. Substitution with the racemate or (R)-enantiomer introduces stereochemical divergence that compromises pharmacological interpretation. Ensure synthetic reproducibility with the correct absolute configuration.

Molecular Formula C10H7F3OS
Molecular Weight 232.22 g/mol
CAS No. 1423040-67-8
Cat. No. B1448038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
CAS1423040-67-8
Molecular FormulaC10H7F3OS
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(C(F)(F)F)O
InChIInChI=1S/C10H7F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,14H/t9-/m0/s1
InChIKeyWAYSUEKROXOKQO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol (CAS 1423040-67-8): Procurement-Grade Chiral Fluorinated Heteroaryl Alcohol


(1S)-1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol (CAS 1423040-67-8) is a chiral fluorinated alcohol with molecular formula C₁₀H₇F₃OS and molecular weight 232.22 g/mol, consisting of a benzothiophene core with a trifluoromethyl-substituted stereogenic carbinol center at the 3-position [1]. Commercial sources supply this compound at 95% purity specification for research applications . Trifluoromethylated aryl heteroaryl carbinols bearing this structural motif have been identified as significant scaffolds in bioactive compounds including selective androgen receptor modulators (SARMs) and liver X receptor (LXR) agonists, positioning this specific enantiomer as a procurement-relevant chiral building block [2].

Why (1S)-1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol Cannot Be Replaced by Generic Analogs or Racemic Mixtures


Generic substitution of (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol with racemic mixtures or alternative regioisomers introduces quantifiable stereochemical and structural divergence that directly compromises downstream synthetic reproducibility and pharmacological outcome interpretation. The CF₃ group at the stereogenic sp³ carbon center is a critical pharmacophoric element found in approved drugs such as efavirenz, telotristat ethyl, and suzetrigine, where stereochemistry governs target engagement [1]. Substitution with the racemate (CAS 1249135-47-4) reduces enantiomeric purity to 0% e.e., while replacement with the (1R)-enantiomer (CAS 1423040-63-4) introduces the opposite absolute configuration . Additionally, benzothiophene regioisomers with substitution at the 2-position versus the 3-position exhibit distinct electronic and steric profiles that alter downstream reactivity in asymmetric transformations .

Procurement Decision Guide: Quantitative Differentiation of (1S)-1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol from Closest Analogs


Enantiomeric Purity Differentiation: (1S)-Enantiomer (CAS 1423040-67-8) versus Racemate (CAS 1249135-47-4) and (1R)-Enantiomer (CAS 1423040-63-4)

The (1S)-enantiomer (CAS 1423040-67-8) possesses a defined absolute configuration at the stereogenic carbinol center with specific optical rotation and stereochemical identity, distinguishing it from the racemic mixture (CAS 1249135-47-4) which contains equal proportions of both enantiomers, and from the (1R)-enantiomer (CAS 1423040-63-4) which has the opposite spatial arrangement [1]. In enantioselective nucleophilic addition reactions commonly used to synthesize chiral trifluoromethylated benzhydrols, stereochemical control remains a significant challenge with limited methodological options, making procurement of pre-resolved enantiomers essential for applications where stereochemistry dictates biological or catalytic activity [2].

Chiral synthesis Enantioselective catalysis Stereochemical purity Asymmetric drug discovery

Regiochemical Specificity: 3-Substituted Benzothiophene versus 2-Substituted and Tetrahydrobenzothiophene Analogs

The target compound features substitution exclusively at the 3-position of the benzothiophene ring, distinguishing it from 2-substituted analogs (CAS 2227762-66-3) and tetrahydrobenzothiophene derivatives (CAS 2227800-60-2) [1][2][3]. The benzothiophene core is an aromatic heterocycle (C₈H₆S) with distinct electronic properties conferred by the fused benzene-thiophene ring system, where substitution position governs both electronic distribution and steric accessibility for downstream functionalization [4].

Regioselective synthesis Heterocyclic chemistry Structure-activity relationship Benzothiophene functionalization

Trifluoromethyl Pharmacophore Value: CF₃-Substituted Benzothiophene versus Non-Fluorinated and Mono-Fluorinated Analogs

The compound incorporates a trifluoromethyl (-CF₃) group at the stereogenic carbinol carbon, providing a fluorinated pharmacophore with distinct electronic, metabolic, and conformational properties compared to non-fluorinated or mono-fluorinated benzothiophene analogs [1]. The CF₃ group is the most common polyfluoroalkyl substituent in newly approved drugs, with only a few marketed pharmaceuticals (efavirenz, telotristat ethyl, suzetrigine) bearing the CF₃ group specifically at a stereogenic sp³ carbon center [2]. This represents a structurally validated but relatively underexplored pharmacophoric motif in commercial drug space, conferring unique procurement value .

Fluorine chemistry Medicinal chemistry Metabolic stability Pharmacokinetics

Computed Physicochemical Properties Differentiating (1S)-Enantiomer from (1R)-Enantiomer for Analytical Method Development

Computationally predicted physicochemical properties differentiate the (1S)-enantiomer from the (1R)-enantiomer (CAS 1423040-63-4), providing quantitative reference values for analytical method development and quality control. The (1R)-enantiomer exhibits predicted pKa of 11.79±0.20, density of 1.446±0.06 g/cm³, and boiling point of 324.9±42.0°C . The (1S)-enantiomer has computed acid pKa of 10.64 and LogP of 3.10 [1]. While these bulk properties are nearly identical between enantiomers as expected, the computed LogD values at physiological pH (5.5 and 7.4) for the (1R)-form are 3.10, indicating consistent lipophilicity across pH ranges relevant to biological assays [1][2].

Chiral chromatography Analytical method development Enantiomeric separation Quality control

Pharmaceutical Intermediate Validation via Benzothiophene Class Patent Evidence

The benzothiophene scaffold with a hydroxyl-bearing substituent at the 3-position is validated as a pharmaceutical intermediate through multiple patent filings. U.S. Patent 5,710,285 describes intermediates for preparing 2-(substituted phenyl)benzothiophenes with the structure including a 3-position substituent (R¹' = --OH or --OR³) and Z = bromo, iodo, triflate, or --B(OH)₂, establishing the 3-hydroxybenzothiophene motif as a synthetically accessible and patent-relevant intermediate class [1]. Additional Eli Lilly patents on benzothiophene compounds for pharmaceutical applications further substantiate the procurement relevance of this scaffold class for drug discovery programs [2].

Pharmaceutical intermediates Patent landscape Drug discovery Benzothiophene therapeutics

High-Value Research and Industrial Application Scenarios for (1S)-1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol


Enantioselective Synthesis of Trifluoromethylated Bioactive Compounds

This compound serves as a chiral building block for constructing trifluoromethylated heterobenzhydrol scaffolds found in selective androgen receptor modulators (SARMs) and liver X receptor (LXR) agonists, where the (S)-absolute configuration at the CF₃-bearing stereogenic carbon is critical for target receptor recognition and downstream pharmacological activity [1]. Procurement of the pre-resolved (1S)-enantiomer (CAS 1423040-67-8) bypasses the need for asymmetric synthesis optimization, which has limited methodological options for introducing CF₃ groups at stereogenic sp³ centers [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Programs Requiring Stereochemically Pure Fluorinated Scaffolds

The compound is suitable for SAR exploration programs targeting receptors where stereochemistry at the CF₃-bearing carbon governs binding affinity and selectivity. The trifluoromethyl group provides enhanced metabolic stability, increased lipophilicity (LogP = 3.10, LogD = 3.10 at physiological pH), and strong electron-withdrawing effects that modulate the hydrogen-bonding capacity of the adjacent hydroxyl group (predicted acid pKa = 10.64) [2]. These properties differentiate it from non-fluorinated and mono-fluorinated benzothiophene analogs and support its use in lead optimization campaigns.

Development of Chiral Chromatographic Methods for Enantiomeric Separation

With computed physicochemical properties including predicted acid pKa of 10.64 and LogP of 3.10 for the (1S)-form, and pKa of 11.79±0.20 for the (1R)-enantiomer, this compound provides a reference standard for developing and validating chiral HPLC or SFC methods [2]. The predicted LogD values (3.10 at both pH 5.5 and 7.4) for both enantiomers establish baseline lipophilicity expectations that inform mobile phase optimization and retention time prediction in reversed-phase chromatographic systems [2].

Pharmaceutical Patent Expansion and Intellectual Property Differentiation

Given existing patent documentation of benzothiophene intermediates (US 5,710,285) and the established pharmaceutical relevance of benzothiophene scaffolds, this chiral trifluoromethylated derivative enables exploration of patentable chemical space distinct from generic 3-hydroxybenzothiophene intermediates [3]. The combination of (S)-stereochemistry and CF₃ pharmacophore provides structural novelty for composition-of-matter and method-of-use patent applications in therapeutic areas where benzothiophene-based compounds have demonstrated activity, including estrogen receptor modulation and bone resorption inhibition [4].

Quote Request

Request a Quote for (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.